molecular formula C19H15F3N8O B2775251 6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2202171-21-7

6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2775251
CAS RN: 2202171-21-7
M. Wt: 428.379
InChI Key: ZRYQSBZJHWBULJ-UHFFFAOYSA-N
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Description

The compound “6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It is a derivative of pyridazinones, which are a class of compounds that have been studied for their pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the synthesis of compounds with structures similar to the specified chemical, aiming at discovering new therapeutic agents. For instance, compounds with the triazolopyridine and pyridazinone motifs have been synthesized for potential antihistaminic activity and inhibition of eosinophil infiltration, suggesting applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Similarly, novel pyridine and fused pyridine derivatives have been prepared, showing antimicrobial and antioxidant activity, highlighting their utility in medicinal chemistry (Flefel et al., 2018).

Potential Therapeutic Applications

Compounds with structural elements related to the target molecule have shown promise in cancer and fibrosis treatment. A specific inhibitor of TGF-β type I receptor kinase, with elements similar to the specified compound, has shown potential as a cancer immunotherapeutic/antifibrotic agent (Jin et al., 2014). Another study focused on fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines, which are related to the target molecule, exploring their synthesis and potential applications in drug development (Gazizov et al., 2020).

Pharmacokinetic and Metabolic Insights

Investigations into related compounds have also provided insights into pharmacokinetic properties and metabolic pathways, essential for drug development. The discovery and optimization of certain triazolopyridine compounds have led to the identification of clinical candidates for diseases like breast cancer, demonstrating the utility of such structures in developing oral therapeutic agents (Scott et al., 2020).

Molecular Docking and In Vitro Screening

Further research includes molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These studies aim at discovering molecules with significant biological activity, potentially leading to the development of new drugs (Sallam et al., 2021).

properties

IUPAC Name

6-pyridin-3-yl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N8O/c20-19(21,22)18-25-24-15-4-5-16(27-30(15)18)28-9-12(10-28)11-29-17(31)6-3-14(26-29)13-2-1-7-23-8-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYQSBZJHWBULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

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